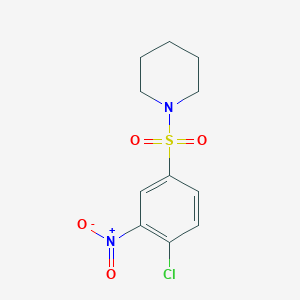
2-(Isocyanomethyl)pyridine
概要
説明
2-(Isocyanomethyl)pyridine is an organic compound characterized by the presence of an isocyano group attached to a methyl group, which is further connected to a pyridine ring. This compound is known for its unique reactivity due to the isocyano group, which exhibits both nucleophilic and electrophilic properties. The molecular formula of this compound is C7H6N2, and it has a molecular weight of 118.14 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isocyanomethyl)pyridine typically involves the dehydration of formamides using phosphorus oxychloride in the presence of triethylamine as a solvent at 0°C. This method is known for its efficiency, yielding high-purity isocyanides in a short amount of time . Another method involves the use of N-[(1-oxido-2-pyridinyl)methyl]formamide as a precursor .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for increased synthesis speed, mild reaction conditions, and minimal waste production, making it environmentally friendly .
化学反応の分析
Types of Reactions: 2-(Isocyanomethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The isocyano group can be oxidized to form corresponding isocyanates.
Reduction: Reduction of the isocyano group can lead to the formation of amines.
Substitution: The isocyano group can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products:
Oxidation: Isocyanates
Reduction: Amines
Substitution: Various substituted pyridine derivatives
科学的研究の応用
2-(Isocyanomethyl)pyridine has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials science.
作用機序
The mechanism of action of 2-(Isocyanomethyl)pyridine is largely influenced by the isocyano group. This group can act as both a nucleophile and an electrophile, allowing the compound to participate in a variety of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it is carried out .
類似化合物との比較
- 2-Bromo-3-(isocyanomethyl)pyridine
- 2-Chloro-3-(isocyanomethyl)pyridine
- 2-Isocyanopyrimidine
Comparison: 2-(Isocyanomethyl)pyridine is unique due to its stability and reactivity. While similar compounds like 2-bromo-6-isocyanopyridine are also stable, they may not exhibit the same level of reactivity in multicomponent reactions . The presence of different substituents on the pyridine ring can significantly alter the chemical properties and reactivity of these compounds.
特性
IUPAC Name |
2-(isocyanomethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-8-6-7-4-2-3-5-9-7/h2-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGBDMBHUVUXRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377967 | |
| Record name | 2-(isocyanomethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60148-13-2 | |
| Record name | 2-(isocyanomethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1303564.png)
![4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid](/img/structure/B1303567.png)


![3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303582.png)
![1-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303591.png)
![1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303595.png)
![1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303596.png)


